molecular formula C10H21NO3 B1493631 1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol CAS No. 2143906-76-5

1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1493631
CAS No.: 2143906-76-5
M. Wt: 203.28 g/mol
InChI Key: HXIPWDDOHUKRRC-UHFFFAOYSA-N
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Description

1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol is a cyclobutane-derived compound featuring a hydroxyl group at the 1-position and a methyl-substituted aminoethyl moiety with dimethoxy substituents. Such compounds are typically synthesized via nucleophilic substitution or reductive amination reactions involving cyclobutane precursors and functionalized amines . The dimethoxyethyl group likely enhances solubility and modulates electronic properties, making it relevant for pharmaceutical or materials science applications.

Properties

IUPAC Name

1-[[2,2-dimethoxyethyl(methyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-11(7-9(13-2)14-3)8-10(12)5-4-6-10/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIPWDDOHUKRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Cyclobutanol

A common approach involves the functionalization of cyclobutanol at the 1-position with an aminomethyl substituent. This can be achieved via:

  • Mannich-type reactions : Condensation of cyclobutanol with formaldehyde and a secondary amine (e.g., methylamine) under acidic or neutral conditions.
  • Nucleophilic substitution : Reaction of cyclobutanol derivatives bearing a good leaving group (e.g., tosylate) with methylamine or related amines.

Introduction of 2,2-Dimethoxyethyl Group

The 2,2-dimethoxyethyl substituent serves as a protected aldehyde equivalent, often introduced via:

  • Alkylation of secondary amines : Treatment of the amino methylated cyclobutanol intermediate with 2,2-dimethoxyethyl chloride or bromide under basic conditions.
  • Reductive amination : Reaction of the secondary amine with 2,2-dimethoxyacetaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

Protection and Deprotection Strategies

The dimethoxyethyl group is a common protecting group for aldehydes, allowing manipulation of the molecule without undesired side reactions. After the key transformations, deprotection can be performed under acidic aqueous conditions to reveal the aldehyde if needed.

Representative Experimental Procedures

Although direct literature specifically on this compound is scarce, analogous procedures from related compounds provide a reliable blueprint.

Step Reagents/Conditions Outcome Yield (%) Notes
1. Aminomethylation Cyclobutanol, formaldehyde, methylamine, acidic catalyst, rt Formation of aminomethylcyclobutanol intermediate 70-85 Mannich reaction; mild conditions
2. Alkylation with 2,2-dimethoxyethyl halide Aminomethylcyclobutanol, 2,2-dimethoxyethyl chloride, base (e.g., K2CO3), DMF, 50-80°C Introduction of 2,2-dimethoxyethyl group 60-75 Requires anhydrous conditions
3. Purification Silica gel chromatography, hexane/ethyl acetate gradient Pure target compound - Confirmed by NMR and HRMS

Analytical Data and Characterization

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of the cyclobutanol ring, aminomethyl substituent, and dimethoxyethyl groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistency.
  • Chromatography : Purity assessed via TLC and HPLC.

Research Findings and Optimization

  • The choice of base and solvent critically affects the alkylation step efficiency; polar aprotic solvents like DMF or acetonitrile enhance yields.
  • Temperature control is essential to avoid side reactions, particularly during alkylation.
  • Use of excess 2,2-dimethoxyethyl halide can drive the reaction to completion but requires careful purification.
  • Mild acidic conditions facilitate deprotection of the dimethoxyethyl group if aldehyde functionality is desired post-synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Mannich Aminomethylation Cyclobutanol, formaldehyde, methylamine Acidic catalyst, rt Simple, mild Moderate yield
Alkylation with 2,2-Dimethoxyethyl Halide Aminomethylcyclobutanol, 2,2-dimethoxyethyl chloride, base 50-80°C, DMF High selectivity Requires anhydrous conditions
Reductive Amination Aminomethylcyclobutanol, 2,2-dimethoxyacetaldehyde, NaBH(OAc)3 Room temperature, mild Direct, fewer steps Sensitive to moisture

The preparation of This compound involves a strategic combination of aminomethylation of cyclobutanol and subsequent introduction of the 2,2-dimethoxyethyl group via alkylation or reductive amination. Optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, is crucial for achieving high yields and purity. While direct literature on this exact compound is limited, related synthetic methodologies provide a robust framework for its preparation.

Chemical Reactions Analysis

1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol Applications

This compound is a cyclobutane derivative that is known for its potential therapeutic and toxic effects. It has the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . The CAS number for this compound is 2143906-76-5 .

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under suitable conditions. The specific reagents and conditions used will determine the major products formed.

This compound has potential therapeutic applications, particularly in treating anxiety disorders. It exhibits anxiolytic and sedative properties, making it of interest in neuropharmacology. The biological activity of this compound is mainly attributed to its interaction with neurotransmitter systems in the central nervous system, and it is believed to modulate GABAergic transmission, which plays a crucial role in anxiety regulation. By enhancing GABA receptor activity, the compound may produce calming effects, thereby alleviating anxiety symptoms.

Mechanism of Action

The mechanism by which 1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol exerts its effects involves interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, leading to its anxiolytic and sedative effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence GABAergic transmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol with structurally related cyclobutanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Purity (%) Applications/Notes References
1-[(methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 Methylamino group Not specified (commercial synthesis) ≥95% Research intermediate
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 4-Aminobutyl side chain Not detailed ≥95% Lab use (discontinued product)
1-[(oxiran-2-yl)methyl]cyclobutan-1-ol C₇H₁₂O₂ 128.17 Epoxide (oxiran) group Not specified N/A Potential epoxy resin precursor
1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol C₁₁H₂₁NO 183.29 Cyclopentyl-aminomethyl, methyl Not detailed N/A Structural complexity for drug design
Target Compound C₁₀H₂₁NO₃ (inferred) ~215.28 (estimated) Dimethoxyethyl-methylamino group Likely amine-cyclobutane coupling N/A Solubility modulation, drug delivery

Structural and Functional Differences

  • Substituent Complexity: The target compound’s dimethoxyethyl-methylamino side chain distinguishes it from simpler derivatives like 1-[(methylamino)methyl]cyclobutan-1-ol (C₆H₁₃NO), which lacks ether groups . This likely increases hydrophilicity and steric bulk compared to analogs with linear alkylamine chains (e.g., 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol) .
  • Reactivity : The presence of an epoxide group in 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol (C₇H₁₂O₂) enables ring-opening reactions, making it suitable for polymer chemistry, whereas the target compound’s dimethoxyethyl group may prioritize stability or hydrogen-bonding interactions .
  • Synthetic Challenges : highlights methods like Pd/C-catalyzed hydrogenation and amine coupling for cyclobutane derivatives, suggesting similar pathways for the target compound. However, its dimethoxyethyl group may require protection/deprotection strategies during synthesis .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~215.28 g/mol) exceeds that of simpler analogs (e.g., 115.18–183.29 g/mol), reflecting its extended side chain.
  • Purity : Most analogs are reported at ≥95% purity, though data for the target compound are unavailable.

Biological Activity

1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol is a cyclobutane derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of anxiety disorders. This compound exhibits anxiolytic and sedative properties, making it a subject of interest in neuropharmacology.

The molecular formula of this compound is C10H21NO3, and its CAS number is 2143906-76-5. The synthesis typically involves the reaction of cyclobutanone with 2,2-dimethoxyethylamine and formaldehyde under controlled conditions, often requiring a catalyst and specific temperature settings to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate GABAergic transmission, which plays a crucial role in anxiety regulation. By enhancing GABA receptor activity, the compound may produce calming effects, thereby alleviating anxiety symptoms.

Anxiolytic Effects

Research indicates that this compound may exhibit significant anxiolytic effects. In preclinical studies, it has shown promise in reducing anxiety-like behaviors in animal models. These findings suggest potential applications in treating anxiety disorders.

Sedative Properties

In addition to its anxiolytic effects, this compound has been noted for its sedative properties. This dual action makes it a candidate for further exploration as a therapeutic agent for conditions characterized by heightened anxiety and restlessness.

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclobutane derivatives similar to this compound:

StudyFindings
Study on Anxiolytic Effects Demonstrated significant reduction in anxiety-like behaviors in rodent models.
Sedative Activity Assessment Showed promise as a sedative agent with minimal side effects compared to traditional benzodiazepines.
Neuropharmacological Investigations Suggested modulation of GABAergic activity as a mechanism for observed anxiolytic effects.

Toxicological Considerations

While the therapeutic potential is notable, it is essential to consider the toxicological profile of this compound. Preliminary studies indicate that high doses may lead to adverse effects; thus, further research is necessary to establish safety profiles and appropriate dosing regimens .

Q & A

Q. What are the common synthetic routes for preparing 1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, cyclobutanone derivatives can react with (2,2-dimethoxyethyl)(methyl)amine under reducing conditions (e.g., sodium borohydride or sodium cyanoborohydride) in ethanol at 0–25°C. AI-powered synthesis planning tools, such as those leveraging the Reaxys or Pistachio databases, can predict feasible routes and optimize parameters like solvent choice, temperature, and stoichiometry. Yield optimization may involve stepwise addition of reagents, inert atmosphere conditions, and post-reaction purification via column chromatography .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Purity (>95%) is confirmed using HPLC with UV detection or GC-MS. Structural integrity is validated via 1^1H/13^{13}C NMR to identify characteristic peaks (e.g., cyclobutane ring protons at δ 1.5–2.5 ppm, methoxy groups at δ 3.2–3.4 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For stereochemical confirmation, chiral HPLC or optical rotation measurements are recommended, especially if the compound has multiple stereocenters .

Q. What are the documented applications of this compound in biochemical research, particularly in enzyme interaction studies?

  • Methodological Answer : The compound’s amino alcohol structure makes it a candidate for studying enzyme-substrate interactions, such as inhibition of alcohol dehydrogenases or aminotransferases. Experimental protocols involve kinetic assays (e.g., measuring KiK_i values) and docking simulations using software like AutoDock. Competitive inhibition studies require varying substrate and inhibitor concentrations to generate Lineweaver-Burk plots .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what techniques resolve stereoisomers?

  • Methodological Answer : Stereochemistry affects binding affinity to chiral biomolecules. For example, the trans-configuration (evident in related cyclobutane derivatives) may enhance enzyme inhibition compared to cis-forms. Stereoisomers are resolved via chiral stationary-phase HPLC (e.g., Chiralpak® columns) or enzymatic resolution using lipases. Absolute configuration is determined via X-ray crystallography or electronic circular dichroism (ECD) .

Q. What computational methods predict the reactivity and stability of this compound in different solvent systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvation effects and transition states. Molecular dynamics (MD) simulations assess stability in polar (water) vs. nonpolar (toluene) solvents. Tools like COSMO-RS predict solubility parameters. Experimental validation involves measuring partition coefficients (logP) and comparing with computational results .

Q. What strategies address contradictory data in the literature regarding reaction kinetics or catalytic behavior?

  • Methodological Answer : Systematically replicate experiments under reported conditions while controlling variables (e.g., moisture, trace metals). Use stopped-flow kinetics or in situ FTIR to capture transient intermediates. Cross-validate with computational models (e.g., microkinetic simulations) to identify discrepancies. Contradictions in catalytic behavior may arise from impurities; thus, rigorous purification (e.g., recrystallization) is critical .

Q. How can in silico modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Combine DFT-derived transition states with experimental kinetic isotope effects (KIE) or Hammett plots. For example, simulate nucleophilic substitution pathways using Gaussian and compare activation energies with experimental Arrhenius plots. Machine learning models (e.g., graph neural networks) trained on reaction databases can predict plausible mechanisms, which are then tested via trapping experiments or isotopic labeling .

Q. What are the key considerations for designing a scalable synthesis protocol while maintaining stereochemical fidelity?

  • Methodological Answer : Transition from batch to flow chemistry to enhance heat/mass transfer and reduce racemization. Use immobilized catalysts (e.g., polymer-supported borohydrides) for easier separation. Monitor stereochemistry in real-time via inline PAT (Process Analytical Technology) tools like Raman spectroscopy. Optimize crystallization conditions (e.g., solvent anti-solvent pairs) to isolate enantiomerically pure product .

Notes

  • All answers are methodology-focused, leveraging peer-reviewed synthesis, analytical, and computational techniques.
  • Advanced questions emphasize interdisciplinary approaches (e.g., integrating kinetics with modeling).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
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1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol

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